

# Health effects and exposure risks of Perfluoroundecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |  |  |  |  |
|----------------------|--------------------------|-----------|--|--|--|--|
| Compound Name:       | Perfluoroundecanoic acid |           |  |  |  |  |
| Cat. No.:            | B052710                  | Get Quote |  |  |  |  |

An In-depth Technical Guide on **Perfluoroundecanoic Acid** (PFUnA): Health Effects and Exposure Risks

#### Introduction

Perfluoroundecanoic acid (PFUnA), a long-chain per- and polyfluoroalkyl substance (PFAS), is a synthetic chemical characterized by a fully fluorinated 11-carbon chain. Like other long-chain PFAS, PFUnA is persistent in the environment and bioaccumulative in living organisms. [1] Its widespread use in various industrial and consumer products has led to ubiquitous environmental contamination and human exposure.[2] This technical guide provides a comprehensive overview of the current scientific understanding of PFUnA's health effects and exposure risks, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of its toxicity. The information is intended for researchers, scientists, and drug development professionals.

# **Exposure Risks and Human Biomonitoring**

Human exposure to PFUnA occurs through multiple pathways, including the consumption of contaminated drinking water and food, inhalation of indoor dust, and contact with consumer products treated with PFAS.[3] While legacy PFAS like Perfluorooctanoic acid (PFOA) and Perfluorooctane sulfonate (PFOS) have been phased out in many regions, leading to declining blood levels, exposure to other PFAS, including PFUnA, remains a public health concern.[4] Biomonitoring studies have detected PFUnA in human serum, plasma, and breast milk, confirming widespread exposure.[5]



Table 1: Human Exposure Levels to Select PFAS (for context) Specific quantitative data for PFUnA in large-scale biomonitoring studies like NHANES is less prevalent than for PFOA or PFOS. The data below provides context for typical PFAS exposure levels.

| Compound | Matrix | Geometric<br>Mean<br>Concentrati<br>on (ng/mL) | Population               | Year      | Source |
|----------|--------|------------------------------------------------|--------------------------|-----------|--------|
| PFOA     | Blood  | 1.42                                           | US General<br>Population | 2017-2018 | [4]    |
| PFOS     | Blood  | 4.25                                           | US General<br>Population | 2017-2018 | [4]    |
| PFHxS    | Blood  | 1.08                                           | US General<br>Population | 2017-2018 | [4]    |
| PFNA     | Blood  | 0.411                                          | US General<br>Population | 2017-2018 | [4]    |
| PFOA     | Serum  | 4.0 (Median)                                   | US General<br>Population | 2003-2004 | [6]    |

#### **Health Effects of Perfluoroundecanoic Acid**

Toxicological and epidemiological studies have associated PFAS exposure with a range of adverse health outcomes, including metabolic disruption, reproductive and developmental toxicity, immunotoxicity, and neurotoxicity.[2][7] While much of the research has focused on PFOA and PFOS, studies specifically investigating PFUnA indicate that longer-chain PFAS may pose greater toxicity.[1]

#### Hepatotoxicity

The liver is a primary target for PFAS toxicity. Animal studies have shown that long-chain PFCAs, including PFUnA, can cause liver enlargement (hepatomegaly).[8] The primary mechanism is believed to be the activation of the peroxisome proliferator-activated receptor alpha (PPAR $\alpha$ ), which regulates lipid metabolism.[9][10]



#### **Reproductive and Developmental Toxicity**

PFAS are recognized as endocrine disruptors that can interfere with reproductive health.[11] Epidemiological evidence for PFAS in general points to associations with altered hormone levels, reduced fertility, and adverse pregnancy outcomes.[12][13] Animal studies specifically on long-chain PFCAs, including PFUnA, have demonstrated effects on reproduction and development, particularly at higher doses.[8] PFAS can cross the placenta and are detected in breast milk, leading to direct exposure of the fetus and infant.[14]

## **Neurotoxicity**

Emerging evidence suggests that PFAS, including PFUnA, are neurotoxic. Studies using developing zebrafish, a model system with a central nervous system structure comparable to humans, have shown that PFUnA exposure can induce mortality, apoptosis, and alter gene expression related to neurodevelopment.[15]

Table 2: Summary of a Key In Vivo Neurotoxicity Study of PFUnA

| Species/Model              | Exposure<br>Concentration<br>s | Duration               | Key Findings                                                                                                               | Reference |
|----------------------------|--------------------------------|------------------------|----------------------------------------------------------------------------------------------------------------------------|-----------|
| Zebrafish (Danio<br>rerio) | 0.01, 1, 10, 100,<br>1000 μg/L | 7 days<br>(continuous) | - Mortality observed at 1000 μg/L Increased casp3 transcription (apoptosis marker) at 100 μg/L Altered locomotor activity. | [15]      |

#### **Immunotoxicity**

PFAS exposure has been linked to immune system dysfunction.[7] Epidemiological studies have reported associations between PFAS levels and a reduced antibody response to



vaccinations.[16] Animal studies have also consistently shown immunosuppressive effects.[17]

## **Mechanisms of Toxicity and Signaling Pathways**

The toxic effects of PFUnA are mediated through various molecular pathways, with the activation of nuclear receptors being a key event.

#### **PPARα** Activation

**Perfluoroundecanoic acid** is an activator of PPARα, a ligand-dependent transcription factor that is highly expressed in the liver and plays a critical role in lipid metabolism and energy homeostasis.[9][18] Upon activation by a ligand like PFUnA, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to changes in their transcription. This pathway is central to the observed effects on liver weight and lipid profiles.[10][19]





Click to download full resolution via product page

Caption: PPARa signaling pathway activated by PFUnA.



## **Other Potential Pathways**

While PPAR $\alpha$  activation is a primary mechanism, evidence suggests that PFAS can interact with other pathways. These may include the constitutive androstane receptor (CAR), pregnane X receptor (PXR), and estrogen receptor (ER), although these interactions are generally weaker or secondary to PPAR $\alpha$  activation.[19] For some PFAS, disruption of androgen receptor signaling has also been observed in vitro.[20]

## **Experimental Protocols**

Detailed and reproducible methodologies are critical for advancing the toxicological understanding of PFUnA.

# Protocol: Developmental Neurotoxicity Assessment in Zebrafish

This protocol is based on the methodology described for assessing the neurotoxicity of PFUnA in developing zebrafish.[15]

- 1. Animal Model and Husbandry:
- Species: Zebrafish (Danio rerio).
- Husbandry: Maintained under standard conditions with a 14:10 hour light:dark cycle.
- Breeding: Embryos are collected from natural spawning events. Normally developing embryos are selected for experiments.
- 2. PFUnA Exposure:
- Design: Follows modified OECD Guideline 236 for fish embryo acute toxicity.
- Vehicle: Dimethyl sulfoxide (DMSO) at a final concentration not exceeding 0.1%.
- Exposure Groups:
  - Control (Embryo Rearing Medium, ERM)



- Vehicle Control (0.1% DMSO in ERM)
- $\circ$  PFUnA concentrations: 0.01, 1, 10, 100, and 1000  $\mu$ g/L in ERM.
- Procedure: 15-20 embryos per replicate are placed in glass beakers with 11 mL of the respective test solution. Exposure is continuous for 7 days post-fertilization (dpf). Solutions are renewed daily.
- 3. Endpoint Analysis:
- · Mortality and Malformations: Assessed daily.
- Apoptosis Detection (Acridine Orange Staining): At 7 dpf, larvae are incubated in Acridine Orange solution, washed, and imaged using fluorescence microscopy to detect apoptotic cells.
- Reactive Oxygen Species (ROS) Measurement: Larvae are homogenized, and a fluorescent probe assay (e.g., DCFH-DA) is used to quantify ROS levels relative to protein content.
- Gene Expression Analysis (Real-Time PCR): At 7 dpf, total RNA is extracted from pools of larvae. cDNA is synthesized, and qPCR is performed to quantify the expression of target genes (e.g., casp3 for apoptosis, sod1 for oxidative stress).
- Locomotor Activity: At 7 dpf, individual larvae are placed in a multi-well plate and their movement is tracked using an automated system under alternating light and dark cycles to assess changes in behavior.





Click to download full resolution via product page

Caption: Experimental workflow for PFUnA neurotoxicity testing.

#### **Protocol: In Vitro PPARα Transactivation Assay**

This is a generalized protocol based on methods used to assess the activation of PPAR $\alpha$  by various PFAS.[10]

- 1. Cell Culture and Transfection:
- Cell Line: COS-1 cells (or other suitable mammalian cell line).
- Plasmids:
  - An expression vector for either mouse or human PPARα.
  - A reporter plasmid containing a luciferase gene downstream of a PPRE.



- A control plasmid (e.g., β-galactosidase) for transfection efficiency normalization.
- Procedure: Cells are seeded in multi-well plates and co-transfected with the three plasmids using a suitable transfection reagent.

#### 2. Compound Exposure:

- Preparation: PFUnA is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to achieve the desired final concentrations in the cell culture medium.
- Procedure: 24 hours post-transfection, the medium is replaced with medium containing the various concentrations of PFUnA or a positive control (e.g., WY-14,643).
- 3. Luciferase Assay:
- Procedure: After a 24-hour exposure period, cells are lysed.
- Measurement: The luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate. The activity of the normalization control (βgalactosidase) is also measured.
- 4. Data Analysis:
- Luciferase activity is normalized to the transfection control.
- Results are expressed as fold induction over the vehicle control.
- Dose-response curves are generated to determine parameters such as the half-maximal effective concentration (EC50).

#### Conclusion

**Perfluoroundecanoic acid** (PFUnA) is a persistent and bioaccumulative environmental contaminant that poses potential risks to human health. Toxicological data, primarily from in vivo animal models and in vitro assays, indicate that PFUnA can induce hepatotoxicity, neurotoxicity, and reproductive and developmental effects. A primary mechanism of its toxicity is the activation of the PPARα signaling pathway, which disrupts lipid metabolism. Given the



widespread human exposure to PFAS mixtures, further research is crucial to fully characterize the dose-response relationship of PFUnA, understand its effects in combination with other chemicals, and establish health-based guidance values to protect vulnerable populations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Occurrence and Toxicity Mechanisms of Perfluorononanoic Acid, Perfluorodecanoic Acid, and Perfluoroundecanoic Acid in Fish: A Review PMC [pmc.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human Exposure: PFAS Information for Clinicians 2024 | PFAS and Your Health | ATSDR [atsdr.cdc.gov]
- 5. Health Impacts of Per- and Polyfluoroalkyl Substances (PFASs): A Comprehensive Review PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Methods, and Population for a Study of PFOA Health Effects among Highly Exposed Mid-Ohio Valley Community Residents and Workers PMC [pmc.ncbi.nlm.nih.gov]
- 7. Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Strategies for Informing Future Research PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Per- and Poly-fluoroalkyl Substances (PFAS) and Female Reproductive Outcomes: PFAS Elimination, Endocrine-Mediated Effects, and Disease PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Reproductive toxicity of PFOA, PFOS and their substitutes: A review based on epidemiological and toxicological evidence PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ewg.org [ewg.org]



- 15. mdpi.com [mdpi.com]
- 16. How PFAS Impacts Your Health | PFAS and Your Health | ATSDR [atsdr.cdc.gov]
- 17. Potential health effects of emerging environmental contaminants perfluoroalkyl compounds PMC [pmc.ncbi.nlm.nih.gov]
- 18. trans-activation of PPARalpha and induction of PPARalpha target genes by perfluorooctane-based chemicals PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PPARα-independent transcriptional targets of perfluoroalkyl acids revealed by transcript profiling PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Health effects and exposure risks of Perfluoroundecanoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b052710#health-effects-and-exposure-risks-of-perfluoroundecanoic-acid]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com